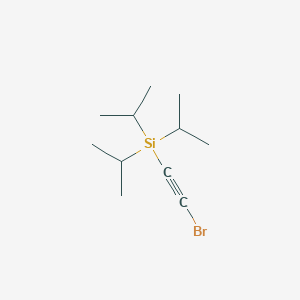
(ブロモエチニル)トリイソプロピルシラン
概要
説明
(Bromoethynyl)triisopropylsilane is an organosilicon compound with the molecular formula C₁₁H₂₁BrSi. It is a clear liquid that can range in color from colorless to red to green . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various complex molecules .
科学的研究の応用
(Bromoethynyl)triisopropylsilane has several applications in scientific research:
Chemistry: Used as an alkynylating reagent in organic synthesis to introduce ethynyl groups into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and specialty chemicals
作用機序
Target of Action
(Bromoethynyl)triisopropylsilane is an organic intermediate It is known to be used in the synthesis of other complex organic compounds .
Mode of Action
It is known to be used as an alkynylating reagent . Alkynylating agents are capable of introducing an alkynyl group into a molecule, which can significantly alter the molecule’s chemical behavior.
Biochemical Pathways
It has been reported to be used in the synthesis of 2-alkynyl indole compounds . Indole compounds are involved in a wide range of biochemical pathways, including those related to neurotransmitter activity and cellular signaling.
Result of Action
The molecular and cellular effects of (Bromoethynyl)triisopropylsilane’s action are largely dependent on the specific context of its use. As an alkynylating agent, it can introduce an alkynyl group into a molecule, potentially altering the molecule’s reactivity, conformation, and interactions with other molecules .
Action Environment
The action, efficacy, and stability of (Bromoethynyl)triisopropylsilane can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation or other reactions with atmospheric gases. The exact conditions for optimal stability and efficacy would depend on the specific synthetic application.
準備方法
Synthetic Routes and Reaction Conditions
(Bromoethynyl)triisopropylsilane can be synthesized from (Triisopropylsilyl)acetylene through a bromination reaction. The process involves the addition of N-Bromosuccinimide (NBS) and silver nitrate to (Triisopropylsilyl)acetylene in acetone. The reaction mixture is stirred at room temperature for three hours, followed by quenching with cold water and extraction with pentane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified using silica gel column chromatography with a hexane solution containing 0.5% ethyl acetate .
Industrial Production Methods
Industrial production methods for (Bromoethynyl)triisopropylsilane are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
(Bromoethynyl)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The triple bond in the ethynyl group can participate in addition reactions.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Silver Nitrate: Acts as a catalyst in bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in palladium-catalyzed coupling reactions, the product is typically a biaryl compound .
類似化合物との比較
Similar Compounds
(Triisopropylsilyl)acetylene: The precursor to (Bromoethynyl)triisopropylsilane.
(Trimethylsilyl)acetylene: Another organosilicon compound with similar reactivity.
(Bromoethynyl)trimethylsilane: A compound with a similar structure but different substituents
Uniqueness
(Bromoethynyl)triisopropylsilane is unique due to its combination of the ethynyl and bromine groups, which provide versatility in chemical reactions. Its triisopropylsilyl group offers steric protection, making it useful in selective reactions .
特性
IUPAC Name |
2-bromoethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrSi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUBQWDWJNURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CBr)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458427 | |
| Record name | Bromoethynyl triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111409-79-1 | |
| Record name | Bromoethynyl triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethynyl)tris(propan-2-yl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
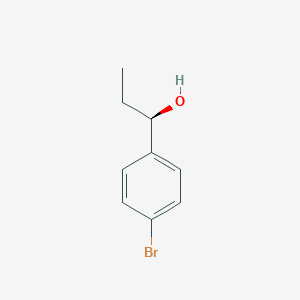
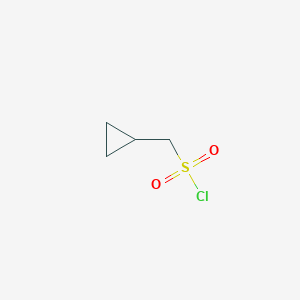
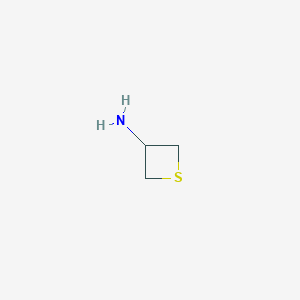

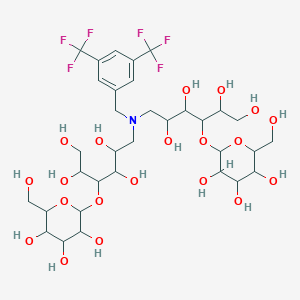

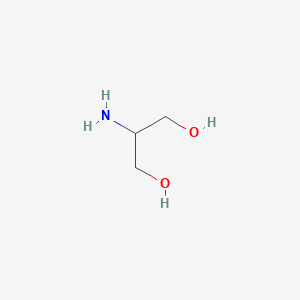
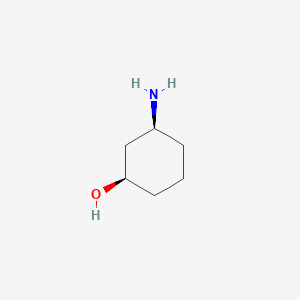

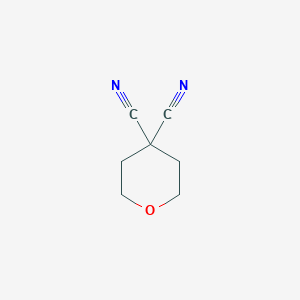
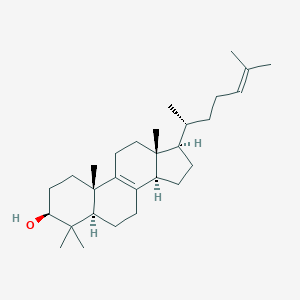
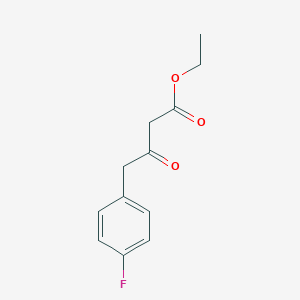
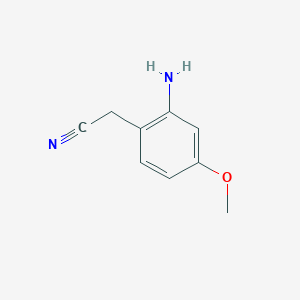
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
